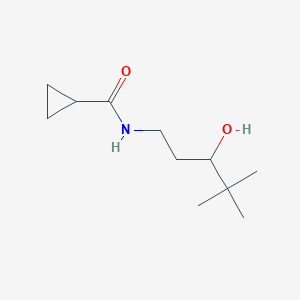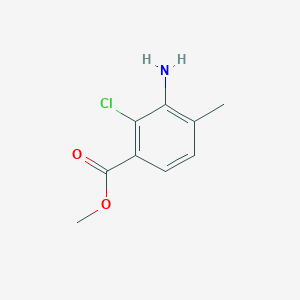
4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide is a heterocyclic compound belonging to the isothiazolidine family. This compound is characterized by the presence of an amino group and three methyl groups attached to the isothiazolidine ring, which also contains a sulfonyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity. The choice of oxidizing agents and nucleophiles is critical to ensure efficient production.
化学反応の分析
Types of Reactions
4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to sulfoxide or sulfide.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug precursors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its sulfonyl group can participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides: These compounds share a similar isothiazolidine core but differ in the degree of saturation and substitution patterns.
Sulthiame: An antiepileptic drug with a similar sulfonyl group but different overall structure.
Ampiropoxam: A COX-2 inhibitor with a related sulfonamide structure.
Uniqueness
4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a sulfonyl group within the isothiazolidine ring makes it a versatile compound for various applications.
特性
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6(2)5(7)4-11(9,10)8(6)3/h5H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXZHZDSFCKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS(=O)(=O)N1C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)


![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane](/img/structure/B2660324.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)



![N-benzyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660332.png)

![2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2660337.png)
![N-(1-cyanocyclohexyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2660338.png)
